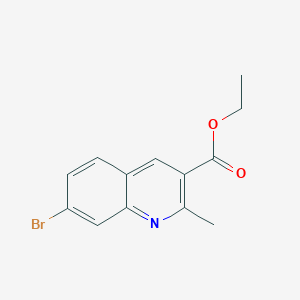

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

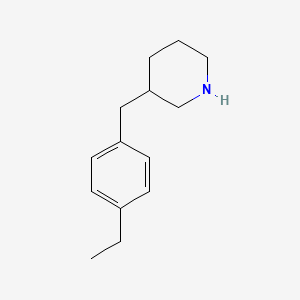

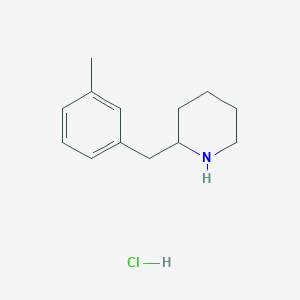

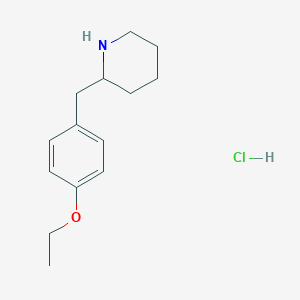

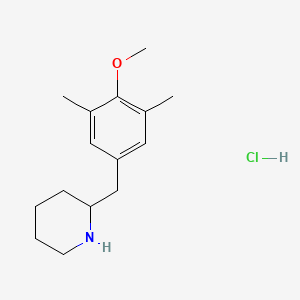

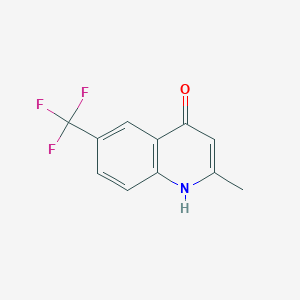

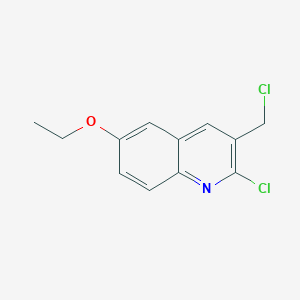

“2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde” is a chemical compound with the molecular formula C16H23NO . It has a molecular weight of 245.36 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The SMILES string of this compound is CC1CCN(CC1)Cc2cc(C)cc(C=O)c2C . This represents the structure of the molecule in a linear format, where each character represents an atom or a bond.

Scientific Research Applications

Enantioselective Synthesis

- Asymmetric Addition and Enantioselection: The compound is involved in the asymmetric reaction of dimethylzinc and benzaldehyde, catalyzed by chiral amines like (2S)-3-exo-(dimethylamino)isobornenol. This process is crucial in enantioselective synthesis, where the asymmetric bias is generated by differences in the stabilities of diastereomeric transition structures (Yamakawa & Noyori, 1999).

Catalysis and Ligand Behavior

- Catalytic Activity in Addition Reactions: The compound plays a role in the catalytic addition of diethylzinc to benzaldehyde, leading to extensive turns in asymmetric induction. The behavior of such compounds as chiral ligands is significant for understanding the stereocontrol in catalytic processes (Alvarez-Ibarra et al., 2010).

Synthesis of Heterocyclic Compounds

- Synthesis of Fused Polycyclic Compounds: The compound is used in a three-component reaction involving benzaldehyde for the synthesis of complex fused polycyclic structures like 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. This demonstrates its utility in creating intricate chemical structures (Shen et al., 2016).

Molecular Structural Studies

- NMR Spectroscopy Studies: The compound's derivatives are studied using high-field NMR spectroscopy to confirm their structures. Such studies are essential for understanding the molecular structure and behavior of complex organic compounds (Clavreul et al., 1987).

Biological and Chemical Sensor Applications

- pH Chemosensors in Cancer Research: Derivatives of the compound have been explored as fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells. This application is vital in biological research and cancer diagnosis (Dhawa et al., 2020).

properties

IUPAC Name |

2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWMUVQSBLTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589506 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde | |

CAS RN |

894213-77-5 |

Source

|

| Record name | 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.